

Elucidation of Canthine-6-one N-oxide Structure: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of **canthine**-6-one N-oxide, a naturally occurring β -carboline alkaloid. This document details the key spectroscopic data and experimental protocols that have been instrumental in confirming its molecular structure.

Spectroscopic Data Analysis

The structural confirmation of **canthine**-6-one N-oxide relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. The quantitative data from these analyses are summarized below.

Table 1: ¹H NMR Spectroscopic Data for Canthine-6-one N-oxide



Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	8.86	d	5.2
H-2	7.78	t	7.5
H-4	8.25	d	7.8
H-5	7.95	d	5.2
H-8	8.18	d	7.8
H-9	7.52	t	7.5
H-10	7.72	t	7.8
H-11	8.81	d	7.5

Solvent: CDCl3

Table 2: ¹³C NMR Spectroscopic Data for Canthine-6-one N-oxide



Carbon	Chemical Shift (δ, ppm)
C-1	139.2
C-2	122.5
C-4	129.8
C-5	117.4
C-6	158.4
C-6a	141.2
C-7a	121.8
C-8	121.3
C-9	129.4
C-10	124.7
C-11	131.5
C-11a	145.1
C-12a	130.6
C-12b	136.8

Solvent: CDCl3

Table 3: Mass Spectrometry Data for Canthine-6-one N-

oxide

Technique	Ionization Mode	[M]+ (m/z)	Key Fragment Ions (m/z)
EIMS	70 eV	236	220, 192, 164

Table 4: Infrared and Ultraviolet-Visible Spectroscopic Data for Canthine-6-one N-oxide



Spectroscopy	Medium	Absorption Maxima
IR	KBr	1660, 1610, 1250 cm ⁻¹
UV-Vis	МеОН	254, 282, 365 nm

Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectroscopic data presented above, based on established scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Standard pulse sequences were utilized for the acquisition of one-dimensional spectra.

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EIMS) was performed on a mass spectrometer at an ionization energy of 70 eV. The sample was introduced via a direct insertion probe. The resulting mass spectrum provided the molecular ion peak and characteristic fragmentation pattern.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrophotometer. The sample was prepared as a potassium bromide (KBr) pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹, revealing characteristic functional group absorptions.

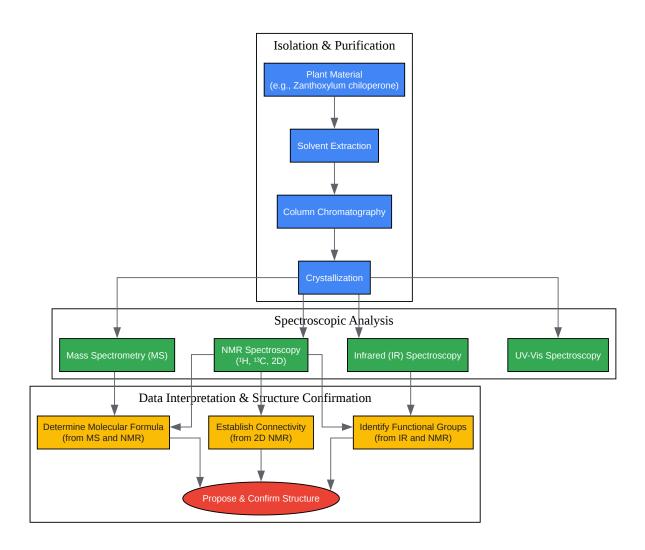
Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum was recorded on a spectrophotometer using methanol (MeOH) as the solvent. The absorption spectrum was scanned over a wavelength range of 200-800 nm to determine the absorption maxima.



Structure Elucidation Workflow

The logical process for the elucidation of the **canthine**-6-one N-oxide structure is outlined in the following diagram.



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Caption: Workflow for the structural elucidation of **canthine**-6-one N-oxide.

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